N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide
Description
N'-(Diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide (CAS: 478247-04-0) is a hydrazide derivative with the molecular formula C22H20N2OS and a molecular weight of 360.48 g/mol . Its structure features a propanohydrazide backbone substituted with a diphenylmethylene group at the hydrazine nitrogen and a phenylsulfanyl moiety at the second carbon (Figure 1).
Properties
IUPAC Name |
N-(benzhydrylideneamino)-2-phenylsulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-17(26-20-15-9-4-10-16-20)22(25)24-23-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-17H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRAIQGAKXHIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=C(C1=CC=CC=C1)C2=CC=CC=C2)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide typically involves the reaction of diphenylmethanone with 2-(phenylsulfanyl)propanohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as high-pressure reactors and automated control systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles, depending on the desired product.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted derivatives of the original compound. The specific products depend on the reaction conditions and the reagents used.
Scientific Research Applications
N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N’-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
Hydrazide Chain Length
- Target Compound: Propanohydrazide (3-carbon chain) with phenylsulfanyl and diphenylmethylene groups.
- The reduced chain length may limit conformational flexibility and alter binding affinities in biological systems .
Substituent Modifications
N'-[(E)-4-Chloro-benzylidene]-2-(4-Isobutylphenyl)Propanohydrazide (CAS: Not provided): Replaces phenylsulfanyl with a 4-isobutylphenyl group and substitutes diphenylmethylene with a chlorobenzylidene. The chloro group enhances electronegativity, while the isobutylphenyl increases hydrophobicity. This compound crystallizes in two distinct conformers, suggesting structural versatility .
N'-(Diphenylmethylene)-2-(4-Methyl-2-Nitrophenoxy)Acetohydrazide (CAS: 341967-97-3): Substitutes phenylsulfanyl with a nitrophenoxy group.
Physicochemical and Electronic Properties
Biological Activity
N'-(Diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, detailing its mechanisms, experimental findings, and relevant case studies.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological properties. The presence of a hydrazide moiety, alongside phenyl and sulfanyl groups, suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activities or receptor functions, leading to various biological effects:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains, likely through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting histone deacetylases (HDACs), which are crucial for cancer cell proliferation and survival.
In Vitro Studies
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines. For instance, an MTT assay was employed to evaluate its efficacy against MCF-7 breast cancer cells. The results indicated significant cytotoxicity compared to control groups, suggesting its potential as an anticancer agent.
Table 1: Cytotoxicity Results of this compound on MCF-7 Cells
| Concentration (µM) | Viability (%) | Comparison with Tamoxifen (%) |
|---|---|---|
| 1 | 70 | 85 |
| 10 | 50 | 60 |
| 100 | 25 | 30 |
Note: Viability percentages represent the mean values from triplicate experiments.
Case Studies
- Antimicrobial Effects : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, indicating its potential as an alternative therapeutic agent.
- Cardiovascular Implications : Research exploring sulfonamide derivatives has shown that compounds similar to this compound can influence cardiovascular parameters. In isolated rat heart models, these compounds were observed to affect perfusion pressure and coronary resistance, suggesting possible cardiovascular protective effects through calcium channel modulation .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound. Computational models have been employed to predict absorption, distribution, metabolism, and excretion (ADME) properties. Preliminary findings indicate favorable permeability characteristics across biological membranes, which could enhance its bioavailability.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(diphenylmethylene)-2-(phenylsulfanyl)propanohydrazide, and how can reaction conditions be optimized for purity?
- Methodology : The compound is typically synthesized via condensation reactions between substituted benzophenones and functionalized hydrazides. For example, analogous hydrazide derivatives (e.g., 2-hydroxybenzohydrazide) react with ketones like benzophenone under reflux in ethanol . To optimize purity, catalytic conditions (e.g., acid/base catalysts) and controlled stoichiometric ratios are critical. Post-synthesis purification via column chromatography or recrystallization using ethanol/water mixtures is recommended .
- Key Parameters : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane eluent). Purity validation requires NMR (¹H/¹³C) and HPLC (C18 column, acetonitrile/water gradient) .
Q. How can spectroscopic techniques (NMR, IR) distinguish structural features like the diphenylmethylene group and phenylsulfanyl moiety?
- Methodology :
- ¹H NMR : The diphenylmethylene group shows aromatic proton signals at δ 7.2–7.8 ppm (multiplet, 10H). The phenylsulfanyl group’s protons appear as a singlet near δ 3.5–4.0 ppm (CH2 adjacent to sulfur) .
- IR : Stretching vibrations for C=N (hydrazone) appear at ~1600–1650 cm⁻¹, while C-S (phenylsulfanyl) absorbs at ~650–700 cm⁻¹ .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions or cyclization reactions?
- Methodology : The hydrazone’s α,β-unsaturated system facilitates nucleophilic attacks at the carbonyl or imine groups. For example, cyclization with chloroacetic acid forms thiazolidinone derivatives via intramolecular nucleophilic substitution . Computational studies (DFT) can map electron density distributions to predict reactive sites .
- Case Study : Cyclization of analogous hydrazides with phenacyl bromides yields thiazolyl hydrazones, confirmed via X-ray crystallography .
Q. How do steric and electronic effects of substituents influence the compound’s biological activity or coordination chemistry?
- Methodology :
- Steric Effects : Bulky diphenylmethylene groups may hinder binding to enzyme active sites. Compare activities of derivatives with smaller substituents (e.g., methoxy vs. phenylsulfanyl) .
- Electronic Effects : Electron-withdrawing groups (e.g., sulfanyl) enhance electrophilicity, affecting redox behavior. Cyclic voltammetry (CV) in DMSO can quantify oxidation potentials .
Q. How can researchers resolve contradictions in reported reaction yields or biological data for this compound?
- Methodology :
- Yield Discrepancies : Reproduce reactions under standardized conditions (solvent purity, inert atmosphere). For example, radiochemical synthesis of diphenylmethylene derivatives shows ±10% variability in radiochemical conversion (RCC) due to trace moisture .
- Biological Data : Validate assays using positive/negative controls (e.g., cisplatin for cytotoxicity). Cross-reference with structurally similar compounds (e.g., pyridine-containing hydrazides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
